molecular formula C11H13N3O B13099015 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol

Cat. No.: B13099015
M. Wt: 203.24 g/mol
InChI Key: CCSCLAVNZGWRKX-UHFFFAOYSA-N
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Description

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol (CAS Number: 654069-55-3) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . Calculated physical properties include a density of approximately 1.201 g/cm³, a boiling point of 338.4°C, and a flash point of 158.4°C . The compound is characterized by a 1,2,4-triazine core, a versatile scaffold recognized in medicinal chemistry for its diverse biological potential. Derivatives of the 1,2,4-triazine class have been extensively investigated for a wide spectrum of pharmacological activities, indicating the research value of this core structure. Scientific literature reports that 1,2,4-triazine derivatives possess notable anticancer properties . Furthermore, this heterocyclic system has shown significant antibacterial and antitubercular activities, with some fused triazine compounds demonstrating excellent in vitro efficacy against strains like Mycobacterium smegmatis . Additional research highlights anticonvulsant , anti-inflammatory , and antiviral activities, including applications in novel nucleoside designs for potential treatment of viral infections . Beyond pharmaceuticals, 1,2,4-triazine derivatives have also been explored in agrochemical research for their acaricidal activity against pests such as Tetranychus urticae . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-4-hydroxy-6-phenyl-5H-1,2,4-triazine

InChI

InChI=1S/C11H13N3O/c1-2-10-11(13-12-8-14(10)15)9-6-4-3-5-7-9/h3-8,10,15H,2H2,1H3

InChI Key

CCSCLAVNZGWRKX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN=CN1O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of Triazine Core

  • The starting material, such as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is alkylated at the 5-position using ethyl halides (e.g., ethyl iodide or ethyl bromide).
  • The reaction is mediated by bis(trimethylsilyl)acetamide (BSA) or bases like potassium carbonate to facilitate nucleophilic substitution.
  • Typical reaction conditions involve heating the mixture in an appropriate solvent (e.g., benzyl alcohol) at elevated temperatures (around 150 °C) overnight.
  • The alkylated intermediate is isolated by extraction and purified by flash chromatography or trituration.

Introduction of the Phenyl Group

  • The phenyl substituent at the 6-position can be introduced via nucleophilic aromatic substitution if a suitable leaving group is present, or via palladium-catalyzed coupling reactions such as Chan–Lam coupling using phenylboronic acid.
  • Alternatively, benzyl alcohol can be used to replace the bromo substituent with a benzyloxy group, which serves as a protecting group during subsequent steps.

Protection and Deprotection Steps

  • The benzyloxy group protects the hydroxyl functionality during alkylation and coupling reactions.
  • Deprotection to yield the free hydroxyl group at the 4-position is achieved by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere or by treatment with boron tribromide (BBr3).
  • Typical hydrogenation conditions involve shaking the reaction mixture under 20–30 psi hydrogen pressure for 1–3 hours.
  • Boron tribromide deprotection is conducted at room temperature with controlled addition and quenching steps to avoid side reactions.

Purification and Characterization

  • The final compounds are purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.
  • Characterization is performed using proton nuclear magnetic resonance (1H NMR), liquid chromatography-mass spectrometry (LCMS), and melting point determination to confirm structure and purity.
Step Reagents/Conditions Yield (%) Notes
Alkylation of 6-bromo-triazine Ethyl iodide, BSA, benzyl alcohol, 150 °C overnight ~60 Formation of 5-ethyl intermediate
Substitution with benzyl alcohol K2CO3, benzyl alcohol, 150 °C overnight 61 Protection of hydroxyl group as benzyloxy
Deprotection by catalytic hydrogenation Pd/C, H2 (30 psi), methanol, 1 h 90+ Removal of benzyl protecting group
Deprotection by boron tribromide BBr3, dichloromethane, room temperature, 2 h 29–54 Alternative deprotection method
  • The use of bis(trimethylsilyl)acetamide (BSA) significantly improves alkylation efficiency by activating the triazine nitrogen for nucleophilic attack.
  • Protective benzyloxy groups allow for selective functionalization without degradation of sensitive hydroxyl groups.
  • Catalytic hydrogenation is preferred for deprotection due to milder conditions and higher yields compared to boron tribromide, which can lead to partial degradation.
  • The choice of solvent and temperature is critical; benzyl alcohol serves both as solvent and reactant in protection steps, while dichloromethane is preferred for deprotection with BBr3.
  • Purification by preparative HPLC ensures high purity, essential for biological activity studies.

The preparation of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol involves a multi-step synthetic route starting from brominated triazine precursors, employing alkylation, phenyl substitution, protection/deprotection strategies, and catalytic hydrogenation or boron tribromide treatment. Optimization of reaction conditions and purification methods yields the target compound in moderate to high yields with confirmed structural integrity. These methods are supported by detailed experimental data and analytical characterization, providing a reliable and reproducible approach for the synthesis of this important triazine derivative.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antitubercular Activity
Research has shown that derivatives of triazine compounds exhibit significant antibacterial properties. For instance, studies have reported that certain 1,2,4-triazine derivatives demonstrate broad-spectrum antibacterial activity and are effective against Mycobacterium smegmatis, a model organism for tuberculosis research. The compound 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol could potentially be developed as a lead compound for further modifications to enhance its efficacy against resistant strains of bacteria .

Inhibitors of D-amino Acid Oxidase
Another area of interest is the inhibition of D-amino acid oxidase (DAAO), an enzyme implicated in various neurological disorders. Compounds structurally similar to this compound have been synthesized and tested for their inhibitory effects on DAAO. Some derivatives showed promising results with low IC50 values, indicating their potential as therapeutic agents for conditions such as schizophrenia .

Agricultural Applications

Herbicide Development
Triazine compounds are well-known in agricultural chemistry as herbicides due to their ability to inhibit photosynthesis in plants. The application of this compound in herbicide formulations could provide a new avenue for controlling weed species effectively while minimizing environmental impact. Studies on related triazine compounds suggest that modifications can enhance selectivity and reduce toxicity to non-target species .

Material Science

Polymer Additives
In material science, triazine derivatives can serve as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices may enhance the performance of materials used in various applications ranging from packaging to automotive components .

Case Studies

Study Reference Focus Findings
Antibacterial ActivityCompounds derived from triazines showed significant inhibition against various bacterial strains including Mycobacterium smegmatis.
DAAO InhibitionSeveral synthesized derivatives exhibited potent DAAO inhibition with IC50 values in the nanomolar range.
Herbicide EfficacyTriazine-based herbicides demonstrated effective weed control with lower environmental toxicity compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol with structurally related triazinone derivatives, highlighting substituents, synthesis pathways, and applications:

Compound Name Substituents/R-Groups Key Functional Groups Synthesis Method Applications/Properties Reference
This compound Ethyl (C5), phenyl (C6), hydroxyl (C4) Hydroxyl, triazinone Likely condensation of hydrazine derivatives Potential ionophore, drug intermediate
Diethyl {(chromonyl)[triazinonyl]methyl}phosphonates Chromone, phosphonate, methyl-thioxo triazinone Phosphonate ester, thioxo Nanoparticle (CdI₂)-catalyzed reaction Electrochemical sensors
Fotagliptin impurity 1 Aminopiperidine, hydroxymethyl, fluorobenzonitrile Cyano, fluorophenyl Unspecified (likely enzymatic/hydrolytic) Drug impurity, analytical reference
6-Ethyl-3-...-4H-pyrano-[3,2-c]quinoline-4,5(6H)-dione Fused quinoline-pyranone, thioxo triazinone Quinoline, pyranone, thioxo Condensation with aldehydes Enhanced aromaticity, optoelectronic applications
O,O-dipropyl phosphonothioate triazinone Isopropyl, dipropyl phosphonothioate Phosphonothioate Phosphorylation reactions Pesticide/agrochemical candidates

Key Research Findings

  • Thioxo-containing analogs (e.g., compounds in ) show distinct reactivity in nucleophilic substitutions due to sulfur’s electron-withdrawing effects.
  • Applications in Sensors: Triazinones with phosphonate groups (e.g., ) demonstrate superior performance in ion-selective electrodes, attributed to their strong metal-binding affinity. In contrast, the hydroxyl group in the target compound may limit its utility in hydrophobic membrane sensors but could be advantageous in aqueous-phase applications .
  • Pharmaceutical Relevance: Fotagliptin impurity 1 highlights the role of triazinones as metabolic intermediates or degradation products in drugs.

Physicochemical Properties

  • Solubility : Bulky aryl groups (e.g., phenyl in the target compound) reduce water solubility but enhance organic solvent compatibility. Phosphonate and thioxo derivatives () exhibit intermediate polarity.
  • Thermal Stability: Fused-ring systems (e.g., quinoline-pyranone-triazinone in ) likely have higher melting points due to extended conjugation, whereas alkyl-substituted triazinones (e.g., ethyl or isopropyl) may exhibit lower thermal stability.

Biological Activity

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with ethyl and phenyl groups. Its molecular formula is C11_{11}H12_{12}N4_{4}O, and its molecular weight is approximately 220.24 g/mol. The presence of the hydroxyl group contributes to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
CompoundBacterial StrainMIC (μg/mL)
5fM. smegmatis50
5dE. coli25
5gS. aureus30

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in various studies:

  • Cell Line Studies : Compounds derived from triazines have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50_{50} values for these compounds ranged from 8.49 to 62.84 µg/mL, suggesting that modifications to the triazine structure can enhance anticancer activity .
Cell LineCompoundIC50_{50} (µg/mL)
HeLa16d<10
MCF-717a<10
SKOV-316c7.87

Antioxidant Activity

The antioxidant properties of triazine derivatives are also noteworthy:

  • DPPH Radical Scavenging Assay : The ability of these compounds to scavenge free radicals was evaluated using the DPPH assay. Compounds showed varying degrees of antioxidant activity, with some exhibiting significant radical scavenging capabilities at concentrations below 32 µg/mL .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring generally increases antimicrobial activity.
  • Hydroxyl Group Influence : The hydroxyl group at position 4 enhances solubility and may contribute to increased biological interactions.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of triazine derivatives:

  • Study on Antimicrobial Properties : A recent investigation synthesized various triazine derivatives and assessed their antibacterial activity against clinical strains of Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial efficacy .
  • Anticancer Evaluation : Another study highlighted the anticancer effects of specific triazine derivatives on different cancer cell lines, demonstrating that structural modifications can lead to improved potency against cancer cells .

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